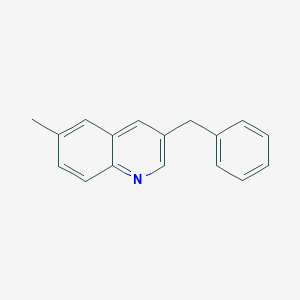
3-Benzyl-6-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-6-methylquinoline is an aromatic nitrogen-containing heterocyclic compound. It is a derivative of quinoline, which is known for its diverse applications in medicinal and industrial chemistry. The structure of this compound consists of a quinoline core with a benzyl group at the 3-position and a methyl group at the 6-position.
Synthetic Routes and Reaction Conditions:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. The reaction typically occurs under reflux conditions.
Skraup Synthesis: This method involves the cyclization of aniline derivatives with glycerol and an oxidizing agent such as nitrobenzene or sulfuric acid. The reaction is carried out at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often involves large-scale application of the Friedländer synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum product formation with minimal by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using hydrogenation reactions in the presence of catalysts such as palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur on the quinoline ring, particularly at the 5-position. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
科学的研究の応用
3-Benzyl-6-methylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Benzyl-6-methylquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting cellular processes. For example, it may inhibit the activity of topoisomerase enzymes, leading to the disruption of DNA replication and cell division.
類似化合物との比較
3-Benzyl-6-bromo-2-methoxyquinoline: This compound has a bromine atom at the 6-position and a methoxy group at the 2-position.
7-Chloroquinoline: This compound has a chlorine atom at the 7-position.
Uniqueness: 3-Benzyl-6-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
89836-49-7 |
|---|---|
分子式 |
C17H15N |
分子量 |
233.31 g/mol |
IUPAC名 |
3-benzyl-6-methylquinoline |
InChI |
InChI=1S/C17H15N/c1-13-7-8-17-16(9-13)11-15(12-18-17)10-14-5-3-2-4-6-14/h2-9,11-12H,10H2,1H3 |
InChIキー |
BUSNPVNLPYTBJH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC(=CN=C2C=C1)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


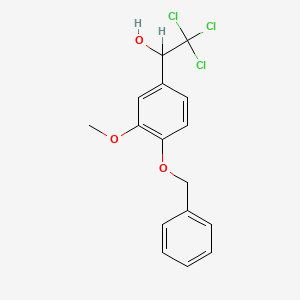
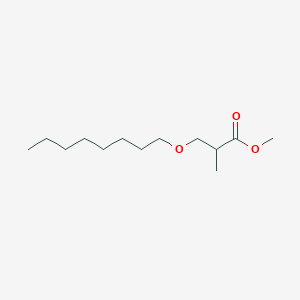
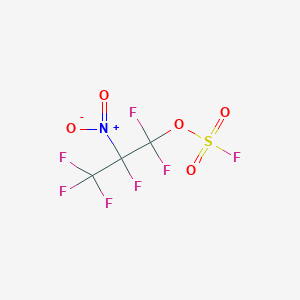
![1-[3-(Morpholin-4-yl)propyl]-5-propylpyrrolidin-2-one](/img/structure/B14374823.png)
![2,2,5-Trimethyl-2,3,4,11-tetrahydropyrano[2,3-a]carbazole](/img/structure/B14374828.png)
![N,N-Diethyl-N'-[(4E)-4-phenyl-4-(phenylimino)but-2-en-2-yl]urea](/img/structure/B14374832.png)
![1-[Cyclopropyl(phenyl)methyl]urea](/img/structure/B14374834.png)
![2-Ethoxy-4,5,6,7-tetrahydrocyclopenta[d][1,3]thiazine](/img/structure/B14374839.png)
![1-(2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14374841.png)
![O-{[4-amino-2-(methylsulfanyl)pyrimidin-5-yl]methyl} phosphorodichloridothioate](/img/structure/B14374849.png)


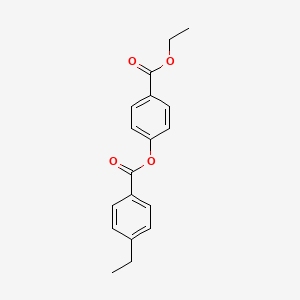
![{[Hydroxy(dimethyl)silyl]methyl}phosphonic acid](/img/structure/B14374867.png)
